Molecular Identity and Physicochemical Properties
Molecular Identity and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Dimethylheptan-1-ol
This guide provides a comprehensive technical overview of 3,4-dimethylheptan-1-ol, a chiral primary alcohol with significant potential as a synthetic intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, plausible synthetic routes, characteristic reactivity, and essential safety protocols. By grounding theoretical principles in practical application, this guide aims to serve as an authoritative resource for laboratory and industrial applications involving this versatile compound.
3,4-Dimethylheptan-1-ol is a branched-chain primary alcohol. Its structure features a seven-carbon heptane backbone with methyl substituents at the third and fourth positions and a terminal hydroxyl group. The presence of two stereocenters at carbons 3 and 4 means the molecule can exist as four distinct stereoisomers (a pair of diastereomers, each a pair of enantiomers). This stereoisomerism is a critical consideration in stereoselective synthesis and for applications where chirality influences biological activity or material properties.
While specific experimental data for 3,4-dimethylheptan-1-ol is sparse in publicly available literature, its properties can be reliably predicted based on its structure and comparison with similar C9 alcohols.
Table 1: Core Physicochemical Properties of 3,4-Dimethylheptan-1-ol
| Property | Value / Description | Source / Comment |
| IUPAC Name | 3,4-Dimethylheptan-1-ol | Standard Nomenclature |
| Molecular Formula | C₉H₂₀O | [1][2] |
| Molecular Weight | 144.25 g/mol | [1][2] |
| CAS Number | 85712-04-5 | [3] |
| Appearance | Colorless liquid (predicted) | Based on similar alcohols |
| Boiling Point | ~190-200 °C (estimated) | Extrapolated from isomers like 3,4-dimethylheptan-4-ol (176.6°C)[4] |
| Density | ~0.83 g/cm³ (estimated) | Based on similar branched alcohols |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | General property of long-chain alcohols |
| Stereocenters | C3, C4 | Results in (3R,4R), (3S,4S), (3R,4S), and (3S,4R) isomers |
Synthesis Methodologies: A Strategic Approach
The synthesis of a primary alcohol like 3,4-dimethylheptan-1-ol can be approached through several classic and reliable organic transformations. The choice of method depends on the availability of starting materials, desired yield, and stereochemical control.
Grignard Synthesis: Building the Carbon Skeleton
A highly effective method for preparing primary alcohols is the reaction of a suitable Grignard reagent with formaldehyde.[5][6][7] For 3,4-dimethylheptan-1-ol, this involves the preparation of 2,3-dimethylhexylmagnesium bromide, followed by its nucleophilic addition to formaldehyde.
Experimental Protocol: Grignard Synthesis of 3,4-Dimethylheptan-1-ol
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-2,3-dimethylhexane in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed, yielding 2,3-dimethylhexylmagnesium bromide.
-
-
Reaction with Formaldehyde:
-
Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the Grignard reagent solution at 0 °C. Alternatively, add the Grignard solution to a cooled, stirred solution of excess dry paraformaldehyde in ether.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude alcohol by fractional distillation under vacuum.
-
Caption: Grignard synthesis workflow for 3,4-Dimethylheptan-1-ol.
Reduction of a Carboxylic Acid Derivative
An alternative pathway involves the reduction of 3,4-dimethylheptanoic acid or its corresponding ester. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting these functional groups directly to the primary alcohol.[7][8] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[8]
Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup:
-
In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Ester:
-
Slowly add a solution of ethyl 3,4-dimethylheptanoate in the same anhydrous solvent to the LiAlH₄ suspension, controlling the rate to manage the exothermic reaction.
-
-
Workup (Fieser Method):
-
After the reaction is complete (monitored by TLC), cautiously quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is critical for safety and to produce a granular, easily filterable precipitate.
-
-
Isolation:
-
Filter the resulting solid and wash it thoroughly with ether.
-
Dry the combined filtrate over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the alcohol by vacuum distillation.
-
Chemical Reactivity: The Role of the Primary Hydroxyl Group
The chemistry of 3,4-dimethylheptan-1-ol is dominated by its primary hydroxyl (-CH₂OH) group. This functional group is a site of nucleophilicity and can be readily transformed into other key functional groups.
Oxidation Reactions
The oxidation of 3,4-dimethylheptan-1-ol can be controlled to yield either the corresponding aldehyde or carboxylic acid.[9]
-
Partial Oxidation to Aldehyde: Using mild oxidizing agents under anhydrous conditions, such as Pyridinium Chlorochromate (PCC) in dichloromethane (CH₂Cl₂), stops the oxidation at the aldehyde stage (3,4-dimethylheptanal).
-
Full Oxidation to Carboxylic Acid: Stronger oxidizing agents in aqueous media, like potassium dichromate(VI) (K₂Cr₂O₇) in acidic solution or potassium permanganate (KMnO₄), will fully oxidize the primary alcohol to 3,4-dimethylheptanoic acid.[10] This reaction typically requires heating under reflux to ensure the intermediate aldehyde is also oxidized.[9][10]
Caption: Controlled oxidation pathways of 3,4-Dimethylheptan-1-ol.
Fischer-Speier Esterification
In the presence of a strong acid catalyst (e.g., H₂SO₄), 3,4-dimethylheptan-1-ol will react with a carboxylic acid in a reversible equilibrium to form an ester and water.[11][12][13] This reaction, known as Fischer esterification, is a classic example of nucleophilic acyl substitution.[11][14] To drive the equilibrium towards the product, either the alcohol is used in large excess or water is removed from the reaction mixture as it forms (e.g., via a Dean-Stark apparatus).[12][15]
Caption: Key mechanistic steps of the Fischer esterification reaction.
Acid-Catalyzed Dehydration
Heating 3,4-dimethylheptan-1-ol with a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) results in the elimination of a water molecule to form an alkene.[16][17] For primary alcohols, this reaction typically proceeds through an E2 mechanism, where a proton is abstracted from the adjacent carbon as the protonated hydroxyl group (a good leaving group) departs.[16] However, under harsh conditions, an E1 mechanism involving a primary carbocation that rapidly rearranges to a more stable secondary or tertiary carbocation is possible, leading to a mixture of alkene products. The major product is often predicted by Zaitsev's rule, which favors the most substituted (most stable) alkene.
Spectroscopic Characterization Profile (Predicted)
-
¹H NMR:
-
A broad singlet around δ 1.0-2.5 ppm corresponding to the hydroxyl proton (-OH), which disappears upon D₂O exchange.
-
A triplet around δ 3.6 ppm for the two protons of the -CH₂OH group.
-
Complex multiplets in the δ 1.0-1.7 ppm region for the methine and methylene protons of the alkyl chain.
-
Doublets and triplets between δ 0.8-1.0 ppm for the terminal and branched methyl groups.
-
-
¹³C NMR:
-
The -CH₂OH carbon would appear around δ 60-65 ppm.
-
The methine carbons (C3, C4) would be found in the δ 30-45 ppm range.
-
Other aliphatic carbons would resonate between δ 10-40 ppm.
-
-
IR Spectroscopy:
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.
-
Strong C-H stretching absorptions just below 3000 cm⁻¹.
-
A distinct C-O stretching absorption around 1050-1075 cm⁻¹.
-
Applications and Industrial Relevance
3,4-Dimethylheptan-1-ol is primarily recognized as a synthetic intermediate.[3] Its structure makes it a valuable building block for:
-
Plasticizers: As an intermediate in the synthesis of phthalate derivatives, it can be used to produce plasticizers that enhance the flexibility and durability of polymers.[3]
-
Fragrances and Flavors: Branched C9 alcohols and their corresponding esters often possess unique aromatic properties, suggesting potential use in the fragrance industry.
-
Specialty Surfactants: The combination of a hydrophilic head (-OH) and a branched hydrophobic tail could be exploited in the formulation of specialty non-ionic surfactants.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3,4-dimethylheptan-1-ol is not widely available, its hazards can be inferred from similar long-chain alcohols and related flammable liquids.[18]
-
Physical Hazards: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[18] Containers should be grounded and bonded to prevent static discharge.[18]
-
Health Hazards: May be harmful if inhaled and could cause skin and eye irritation.[19] Aspiration into the lungs if swallowed may be fatal.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[19] All handling should be performed in a well-ventilated area or a chemical fume hood.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[19]
Conclusion
3,4-Dimethylheptan-1-ol represents a structurally interesting and synthetically versatile primary alcohol. Its core chemical properties are defined by the reactivity of the terminal hydroxyl group, which allows for controlled oxidation, esterification, and dehydration reactions. The presence of two chiral centers adds a layer of complexity and opportunity for stereospecific applications. While primarily serving as a precursor for materials like plasticizers, its potential in other areas of chemical synthesis warrants further exploration. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective utilization in research and industrial settings.
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